molecular formula C41H32O11 B3164350 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose CAS No. 89202-34-6

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose

Cat. No. B3164350
CAS RN: 89202-34-6
M. Wt: 700.7 g/mol
InChI Key: IAWBDGWDEQIAPH-JUIAQJPISA-N
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Description

1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose is a synthetic compound employed as a vital intermediate for the production of various drugs . It’s used in studying antiviral agents aimed at curbing diseases caused by RNA viruses . It’s also a benzoate ester utilized as a synthetic carbohydrate .


Synthesis Analysis

The synthesis of this compound involves several steps. The compound is a product of one-step syntheses . More details about the synthesis process can be found in the referenced documents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C41H32O11 . The InChI code for the compound is 1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41?/m1/s1 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. More details about the chemical reactions can be found in the referenced documents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 700.7 . More details about the physical and chemical properties can be found in the referenced document .

Scientific Research Applications

Natural Source and Synthesis of Benzofuran Derivatives

Benzofuran compounds, including derivatives similar to 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose, are ubiquitous in nature and exhibit a broad spectrum of biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These compounds have gained attention for their potential as natural drug lead compounds, with novel methods for constructing benzofuran rings being discovered, offering pathways for synthesizing complex benzofuran derivatives efficiently (Miao et al., 2019).

Antimicrobial Applications

The structural features of benzofuran and its derivatives have made them prominent in drug discovery, particularly in the search for efficient antimicrobial agents. Benzofuran compounds like this compound are found in natural products and exhibit a wide range of biological and pharmacological applications. Their unique properties have led to the development of new drugs in the fields of drug invention and development, with specific benzofuran derivatives being used in the treatment of skin diseases such as cancer or psoriasis (Hiremathad et al., 2015).

Supramolecular Chemistry and Polymer Applications

Benzene-1,3,5-tricarboxamide derivatives, related to benzofuran structures, play a significant role in supramolecular chemistry due to their simple structure and wide accessibility. These compounds are utilized in applications ranging from nanotechnology and polymer processing to biomedical applications, highlighting the versatility of benzofuran derivatives in scientific research (Cantekin et al., 2012).

Bioactive Properties

Benzofuran derivatives, including those structurally related to this compound, have been identified as having a wide range of bioactive properties. They are considered major groups in biologically active heterocycles with a broad spectrum of pharmacological activities. This wide range of activities and their potential applications as pharmacological agents make benzofuran derivatives significant in medicinal chemistry research (Khanam & Shamsuzzaman, 2015).

Safety and Hazards

The safety and hazards of 1,2,3,5,6-Penta-O-benzoyl-D-galactofuranose are not explicitly mentioned in the search results. More details about the safety and hazards can be found in the referenced documents .

properties

IUPAC Name

[(2R)-2-benzoyloxy-2-[(2S,3S,4R)-3,4,5-tribenzoyloxyoxolan-2-yl]ethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32(48-37(43)28-18-8-2-9-19-28)33-34(49-38(44)29-20-10-3-11-21-29)35(50-39(45)30-22-12-4-13-23-30)41(51-33)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33+,34+,35-,41?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWBDGWDEQIAPH-JUIAQJPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C2C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@H]([C@H]2[C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H32O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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